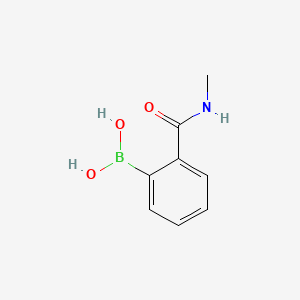

2-(Methylcarbamoyl)phenylboronic Acid

Description

Properties

IUPAC Name |

[2-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWDCOSDMJAMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591171 | |

| Record name | [2-(Methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-85-5 | |

| Record name | B-[2-[(Methylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for 2-(Methylcarbamoyl)phenylboronic Acid.

An In-Depth Technical Guide to the Synthesis of 2-(Methylcarbamoyl)phenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 874459-85-5) is a versatile bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1] Its structure, featuring a phenylboronic acid moiety ortho to a methylcarbamoyl group, makes it a valuable building block in organic synthesis. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[2][3] The adjacent amide functionality can act as a directing group in its synthesis and offers a handle for further molecular elaboration or for influencing the molecule's physicochemical properties through hydrogen bonding.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a critical analysis of the underlying chemical principles and experimental choices that ensure successful and reliable synthesis.

Core Synthetic Strategies: A Retrosynthetic Analysis

Two principal retrosynthetic disconnections dominate the strategic approach to this compound. Each pathway offers distinct advantages and challenges related to starting material availability, reaction conditions, and scalability.

-

Pathway A: Directed ortho-Metalation (DoM) . This is the most direct approach, leveraging the inherent directing ability of the N-methylcarbamoyl group to functionalize the C-H bond at the ortho position of N-methylbenzamide.

-

Pathway B: Palladium-Catalyzed Borylation . This strategy involves the synthesis of a pre-functionalized precursor, 2-bromo-N-methylbenzamide, followed by a palladium-catalyzed cross-coupling reaction to introduce the boronic acid group.

Pathway A: Synthesis via Directed ortho-Metalation (DoM)

The Directed ortho-Metalation (DoM) strategy is a powerful technique for the regioselective functionalization of aromatic rings.[4] The N-methylcarbamoyl group is an effective Directed Metalation Group (DMG) because the lone pairs on its oxygen and nitrogen atoms can chelate to a strong organolithium base, directing deprotonation specifically to the adjacent ortho position.[5][6] The resulting aryllithium intermediate is then trapped with a boron electrophile.

Mechanistic Workflow

The process begins with the deprotonation of N-methylbenzamide at the ortho position using a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperatures. The subsequent addition of a trialkyl borate, such as triisopropyl borate, forms a boronate complex. An acidic aqueous workup then hydrolyzes this complex to yield the final this compound.

Caption: Directed ortho-Metalation (DoM) Pathway.

Experimental Protocol: DoM

Materials:

-

N-Methylbenzamide

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-methylbenzamide (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv) over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a deep color. Stir the reaction mixture at -78 °C for 1 hour.[7]

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then warm slowly to room temperature overnight.

-

Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is ~1-2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid is often purified by trituration or recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a white solid.

Expertise & Causality

-

Choice of Base: s-BuLi is used over n-BuLi as it is more basic and less nucleophilic, which favors deprotonation over addition to the amide carbonyl. TMEDA is added to break up the s-BuLi aggregates and increase its basicity, facilitating a cleaner and faster lithiation.[6]

-

Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive aryllithium intermediate, preventing side reactions such as the anionic Fries rearrangement.[6]

-

Boron Electrophile: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which helps to minimize the formation of over-borylated byproducts.

Pathway B: Synthesis via Palladium-Catalyzed Borylation

This pathway involves a two-step sequence starting from 2-bromobenzoic acid. First, the precursor 2-bromo-N-methylbenzamide is synthesized.[8] Subsequently, a Miyaura borylation reaction is employed to convert the carbon-bromine bond into a carbon-boron bond, yielding the desired product after hydrolysis.[9]

Mechanistic Workflow

The synthesis begins with the amidation of 2-bromobenzoic acid to form 2-bromo-N-methylbenzamide. This intermediate then undergoes a palladium-catalyzed cross-coupling with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The reaction cycle involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the diboron species, and reductive elimination to yield the arylboronate ester. A final hydrolysis step provides the boronic acid.

Caption: Palladium-Catalyzed Miyaura Borylation Pathway.

Experimental Protocol: Miyaura Borylation

Part 1: Synthesis of 2-Bromo-N-methylbenzamide [8]

-

Acid Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 1.5 equiv) to 2-bromobenzoic acid (1.0 equiv) and heat the mixture at 70 °C for 2 hours. Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM). Cool to 0 °C and add a solution of methylamine (2.0 M in THF, 2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Workup: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over MgSO₄, filter, and concentrate to yield 2-bromo-N-methylbenzamide, which can be used in the next step, often without further purification.

Part 2: Palladium-Catalyzed Borylation [2][9][10]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-N-methylbenzamide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Reaction: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M). Seal the reaction vessel and heat the mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Hydrolysis: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate. The crude pinacol ester can be directly hydrolyzed by dissolving it in a THF/water mixture and adding an acid (e.g., 2 M HCl), then stirring vigorously for 4-6 hours.

-

Purification: Extract the product into ethyl acetate. Wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization as described in Pathway A.

Expertise & Causality

-

Choice of Base: Potassium acetate (KOAc) is a crucial choice. It is a weak base that is effective in the catalytic cycle but is not strong enough to significantly promote the competing Suzuki-Miyaura cross-coupling between the newly formed boronate ester and the starting aryl bromide, which would lead to an undesired biaryl impurity.[2][9]

-

Catalyst System: Pd(dppf)Cl₂ is a robust and widely used precatalyst for cross-coupling reactions. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.

-

Inert Conditions: The reaction must be run under an inert atmosphere (nitrogen or argon) as the Pd(0) active species is sensitive to oxygen.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of aromatic and methyl protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight (178.98 g/mol ).[1]

-

Melting Point: To assess purity.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Directed ortho-Metalation | Pathway B: Pd-Catalyzed Borylation |

| Starting Material | N-Methylbenzamide | 2-Bromobenzoic Acid |

| Number of Steps | 1 (One-pot) | 2-3 (Amidation, Borylation, Hydrolysis) |

| Key Reagents | s-BuLi (pyrophoric), Trialkyl borate | Pd catalyst, Diboron reagent, KOAc |

| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous | Elevated temperature (80-90 °C), inert atm. |

| Potential Impurities | Di-borylated species, regioisomers | Biaryl homocoupling product, residual halide |

| Scalability | Challenging due to cryogenics and handling of organolithiums | More amenable to large-scale synthesis |

| Advantages | High atom economy, direct C-H functionalization | Milder conditions (non-pyrophoric), good functional group tolerance |

| Disadvantages | Requires pyrophoric reagents and very low temperatures | Higher cost (Pd catalyst), potential for biaryl side products[2] |

Conclusion

Both the Directed ortho-Metalation (DoM) and the Palladium-Catalyzed Miyaura Borylation pathways represent viable and robust methods for the synthesis of this compound.

-

The DoM pathway is elegant and highly atom-economical, offering a direct route from a simple starting material. Its primary drawbacks are the operational demands of using pyrophoric organolithium reagents and cryogenic temperatures, which can pose challenges for large-scale production.

-

The Miyaura Borylation pathway is often preferred in industrial and drug discovery settings due to its milder conditions, broader functional group tolerance, and greater scalability. While it involves more synthetic steps and the cost of a palladium catalyst, the operational simplicity and predictability often outweigh these factors.

The choice between these two core strategies will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and cost considerations. Both pathways, when executed with care, provide reliable access to this important synthetic building block.

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

-

ChemBK. (2024). Benzamide, 2-Bromo-N-Methyl-. Retrieved from [Link]

- Molander, G. A., & Ellis, N. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(18), 4878–4881.

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

- Antoft-Finch, A., Blackburn, T., & Snieckus, V. (2009). N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society, 131(49), 17754–17756.

- Wang, B., & Anslyn, E. V. (2010). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Beilstein Journal of Organic Chemistry, 6, 116.

- Berini, C., et al. (2018). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry.

- Caron, S., & Hawkins, J. M. (2006). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 71(4), 1631–1634.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 124(27), 8001–8006.

- Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 2220–2226.

- Kelly, C. B., et al. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(20), 5322–5325.

- Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic Letters, 14(17), 4482–4485.

- Aggarwal, V. K. (2018).

- Snieckus, V. (1990). Directed ortho metalation.

- Liang, Y., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.

- Aggarwal, V. K., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(31), 10764–10767.

- University of Michigan. (n.d.). Directed (ortho) Metallation.

- OpenSourceMalaria. (2024).

- van der Vlugt, J. I., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(42), 15009-15019.

- Snieckus, V., et al. (2005). Directed Ortho Metalation-Cross Coupling Strategies. N-Cumyl Arylsulfonamides. Facile Deprotection and Expedient Route to Polysubstituted Aromatics. The Journal of Organic Chemistry, 70(11), 4239–4249.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chembk.com [chembk.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2-(Methylcarbamoyl)phenylboronic Acid

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-(Methylcarbamoyl)phenylboronic Acid (CAS 874459-85-5), a key building block in synthetic and medicinal chemistry. Designed for researchers and drug development professionals, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide validated protocols to ensure data integrity and reproducibility.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a methylcarbamoyl group in an ortho substitution pattern. This specific arrangement makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions where the amide group can act as a directing group or a point for further functionalization.[1][2][3] The boronic acid group is a mild Lewis acid and is well-known for its ability to form reversible covalent complexes with diols, a property extensively utilized in the development of sensors and drug delivery systems.[2][3][4]

Accurate structural confirmation and purity assessment are paramount for its application. This guide synthesizes the expected data from core spectroscopic techniques to provide a definitive analytical fingerprint of the molecule.

Molecular Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 874459-85-5 | [5][6] |

| Molecular Formula | C₈H₁₀BNO₃ | [5] |

| Molecular Weight | 178.98 g/mol | [5] |

| Physical Form | Solid | [5][6] |

| InChI Key | AXWDCOSDMJAMOB-UHFFFAOYSA-N |[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The expected spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the amide N-H proton, the methyl group, and the boronic acid -OH protons. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to resolve exchangeable protons like those on the amide and boronic acid groups, which might otherwise be broadened or absent in non-polar solvents like CDCl₃.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~8.2 - 8.5 | Broad Quartet | 1H | N-H | The amide proton signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. It is expected to show coupling to the adjacent methyl group (a quartet, J ≈ 4.5 Hz). Its chemical shift is highly dependent on concentration and temperature. |

| ~7.8 - 8.0 | Broad Singlet | 2H | B(OH)₂ | The two protons of the boronic acid group are acidic and rapidly exchange with trace water in the solvent, often resulting in a broad singlet. The position is highly variable. |

| ~7.65 | Doublet of Doublets | 1H | Ar-H | This signal corresponds to the aromatic proton ortho to the boronic acid group and meta to the amide. |

| ~7.4 - 7.5 | Multiplet | 2H | Ar-H | These signals arise from the two central aromatic protons, which are coupled to their neighbors, resulting in complex overlapping multiplets. |

| ~7.35 | Doublet of Doublets | 1H | Ar-H | This signal corresponds to the aromatic proton ortho to the amide group and meta to the boronic acid. |

| ~2.75 | Doublet (J ≈ 4.5 Hz) | 3H | -CH₃ | The methyl protons are coupled to the single N-H proton, resulting in a doublet. This coupling is a key confirmation of the methylcarbamoyl moiety. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] The higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Temperature: Set to a constant temperature, typically 298 K.[7]

-

Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate the signals to determine the relative proton counts.

Workflow for NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and is often coupled with Liquid Chromatography (LC) for purity analysis.

Table 5: Expected Mass Spectrometry Data (ESI-)

| m/z | Ion | Rationale & Expert Insights |

|---|---|---|

| 178.07 | [M-H]⁻ | In negative ion mode (ESI-), deprotonation is the most likely ionization pathway, yielding the [M-H]⁻ ion. The calculated exact mass for [C₈H₉BNO₃]⁻ is 178.0735, which should be observable with a high-resolution mass spectrometer (e.g., TOF or Orbitrap). |

| 160.06 | [M-H-H₂O]⁻ | Loss of a water molecule from the deprotonated molecular ion is a common fragmentation pathway for boronic acids. |

| 134.08 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the boronic acid group can also be observed. |

Experimental Protocol: LC-MS (ESI-)

This protocol describes a general approach for obtaining the mass spectrum. Optimization of LC conditions would be required for quantitative analysis or impurity profiling. [1]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at ~1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

LC Conditions:

-

Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure elution of the compound.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (ESI-):

-

Ion Mode: Negative.

-

Capillary Voltage: ~3.0 - 3.5 kV.

-

Gas Temperature: ~300-350 °C.

-

Nebulizer Pressure: ~30-40 psi.

-

Scan Range: m/z 50 - 300.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the parent ion and any in-source fragmentation.

Workflow for LC-MS Analysis

Summary and Conclusion

The collective data from NMR, IR, and MS provides a robust and self-validating analytical package for the structural confirmation of this compound.

-

NMR confirms the specific carbon-hydrogen framework, including the ortho-substitution pattern and the N-methyl group.

-

IR provides rapid verification of all key functional groups: the amide (C=O, N-H), the boronic acid (O-H, B-O), and the aromatic ring.

-

MS confirms the elemental composition via an accurate mass measurement of the molecular ion.

Together, these techniques provide the necessary evidence to unequivocally identify this compound and assess its purity, ensuring its suitability for downstream applications in research and development.

References

-

The Royal Society of Chemistry. SUPPLEMENTARY MATERIAL. [Link]

-

Corn, R. M., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monologayer on Gold Surfaces. Langmuir. [Link]

-

Beilstein Journals. (2014). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

-

National Institutes of Health (NIH). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

National Institutes of Health (NIH). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. [Link]

-

Scirp.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

-

PubMed. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. [Link]

-

ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

PubMed. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. [Link]

-

ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... [Link]

Sources

- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. sciex.com [sciex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. (2-(Methylcarbamoyl)phenyl)boronic acid | 874459-85-5 [sigmaaldrich.cn]

- 7. rsc.org [rsc.org]

Molecular structure and conformation of 2-(Methylcarbamoyl)phenylboronic Acid.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Methylcarbamoyl)phenylboronic Acid

Introduction

Preamble

This compound, a member of the ortho-substituted phenylboronic acid family, presents a fascinating case study in molecular architecture. Its structure, featuring a boronic acid group and an N-methylcarbamoyl group in close proximity on a phenyl ring, gives rise to a complex interplay of steric and electronic effects that dictate its three-dimensional shape and reactivity.

Relevance to Researchers and Drug Development Professionals

A thorough understanding of the molecular conformation of this compound is paramount for professionals in medicinal chemistry, materials science, and catalysis. Boronic acids are recognized as privileged structural motifs in drug discovery, with approved drugs such as bortezomib (Velcade®) and vaborbactam demonstrating their therapeutic potential.[1][2] The specific three-dimensional arrangement of a molecule, or its conformation, directly influences its ability to interact with biological targets, thereby governing its efficacy and selectivity as a therapeutic agent.[3][4] Furthermore, the conformational preferences of this molecule inform its application in supramolecular chemistry and the rational design of novel materials with tailored properties.

Part 1: Molecular Structure and Intrinsic Properties

1.1. Chemical Identity

| Property | Value |

| Chemical Formula | C₈H₁₀BNO₃[5] |

| Molecular Weight | 178.98 g/mol [5] |

| CAS Number | 874459-85-5[5] |

| Synonyms | N-methyl-2-boronobenzamide, [2-(methylcarbamoyl)phenyl]boronic acid[5] |

1.2. Key Structural Features

The molecular framework of this compound is comprised of three key functional groups:

-

Phenyl Ring: A stable aromatic scaffold that provides a rigid platform for the appended functional groups.

-

Boronic Acid Group [-B(OH)₂]: This group is a Lewis acid due to the vacant p-orbital on the boron atom, making it capable of accepting electron density.[6] It is also a hydrogen bond donor.

-

N-Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group possesses a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond.[7] It features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

The ortho-substitution pattern forces these two functional groups into close spatial proximity, leading to significant intramolecular interactions that define the molecule's conformational landscape.

1.3. Synthesis Strategies

Experimental Protocol: Generalized Synthesis of this compound

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromo-N-methylbenzamide in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

-

Borylation:

-

Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis:

-

Pour the reaction mixture into a vigorously stirred solution of aqueous sulfuric acid or hydrochloric acid, cooled in an ice bath.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexanes mixture, to yield this compound as a solid.

-

Caption: Generalized synthetic workflow for this compound.

Part 2: Conformational Analysis

2.1. Theoretical Conformational Landscape

In the absence of an experimental crystal structure from resources like the Cambridge Structural Database (CSD), computational methods such as Density Functional Theory (DFT) are indispensable for elucidating the conformational preferences of this compound.[8][9][10] DFT allows for the calculation of the potential energy surface, revealing the most stable conformers and the energy barriers to their interconversion.[11][12]

The conformation of this molecule is primarily defined by the rotation around three key single bonds:

-

C(aryl)-B bond: Rotation around this bond will orient the boronic acid group relative to the plane of the phenyl ring.

-

C(aryl)-C(carbonyl) bond: This rotation determines the position of the amide group relative to the boronic acid.

-

C(carbonyl)-N bond: While amides have a significant barrier to rotation due to partial double bond character, different rotamers (s-cis and s-trans) are possible.[7]

2.2. Intramolecular Interactions

The close proximity of the boronic acid and N-methylcarbamoyl groups facilitates several potential intramolecular interactions:

-

B-N Dative Bond: While possible in related ortho-aminomethyl phenylboronic acids, a direct dative bond between the boron and the amide nitrogen is less likely in this case. The delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity, making it a weaker Lewis base.

-

Intramolecular Hydrogen Bonding: More plausible are intramolecular hydrogen bonds. The most likely interaction is a six-membered ring formed between one of the boronic acid hydroxyl protons and the carbonyl oxygen of the amide group. An alternative, though likely weaker, five-membered ring could form between the amide N-H proton and a boronic acid oxygen.[13][14] These hydrogen bonds are expected to play a significant role in stabilizing specific conformers.

2.3. Rotational Barriers

The energy required to rotate around the key single bonds can be estimated using computational methods.

-

C(aryl)-C(carbonyl) and C(aryl)-B Bonds: The rotational barriers are expected to be influenced by steric hindrance between the two ortho substituents and the stabilizing effect of the intramolecular hydrogen bond.

-

C(carbonyl)-N Bond: The rotational barrier for the amide C-N bond is typically in the range of 15-20 kcal/mol, which is high enough to potentially allow for the observation of distinct rotamers at room temperature by NMR spectroscopy.[15]

Caption: Energy landscape relating stable conformers and rotational barriers.

Part 3: Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[16]

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquire the desired NMR spectra (¹H, ¹³C, ¹¹B).

¹H NMR

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (4H) | 7.2 - 8.0 | Multiplets | The exact shifts and coupling patterns will depend on the conformation and electronic effects. |

| B(OH)₂ (2H) | 8.0 - 9.0 (broad) | Singlet | Broad due to chemical exchange and quadrupolar effects from boron. |

| NH (1H) | 8.5 - 9.5 (broad) | Singlet or Quartet | May show coupling to the methyl group. |

| CH₃ (3H) | ~2.8 | Doublet | Coupled to the N-H proton. |

¹³C NMR

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic (C-B) | 120 - 130 (broad) |

| Aromatic (C-H) | 125 - 140 |

| CH₃ | 25 - 30 |

¹¹B NMR

The ¹¹B NMR spectrum is particularly informative for characterizing the boron center.[8][17]

| Boron Species | Predicted Chemical Shift (δ, ppm) | Notes |

| Trigonal Boronic Acid (sp²) | +28 to +33 | Expected for the free acid. |

| Tetrahedral Boronate (sp³) | +5 to +15 | May be observed if a stable intramolecular B-N adduct or a dimer forms.[8][18] |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups through their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid, H-bonded) | 3200 - 3400 (broad) |

| N-H stretch (amide) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (Amide I) | 1640 - 1680 |

| N-H bend (Amide II) | 1510 - 1570 |

| B-O stretch | 1310 - 1380 |

Part 4: Implications for Drug Development and Materials Science

4.1. Role as a Pharmacophore

The conformational rigidity or flexibility of this compound is a critical determinant of its potential as a pharmacophore. A preferred conformation, stabilized by intramolecular hydrogen bonding, can pre-organize the molecule for optimal binding to a protein target, potentially leading to higher affinity and selectivity. Conversely, the ability to adopt different conformations may allow for binding to multiple targets or adapting to induced-fit binding pockets.

4.2. Supramolecular Chemistry and Crystal Engineering

The hydrogen bonding capabilities of both the boronic acid and the amide functionalities make this compound an excellent candidate for building well-defined supramolecular structures. In the solid state, it is highly likely to form intermolecular hydrogen-bonded dimers through the boronic acid groups, a common motif for phenylboronic acids.[3][19] The interplay between these intermolecular interactions and the preferred intramolecular conformation will dictate the crystal packing, which is a key aspect of crystal engineering and the design of materials with specific physical properties.

Conclusion

This compound is a molecule of significant interest due to the intricate interplay between its ortho-substituted functional groups. While a definitive solid-state structure remains to be determined experimentally, theoretical modeling and spectroscopic analysis of related compounds provide a robust framework for understanding its conformational preferences. The likely presence of an intramolecular hydrogen bond between the boronic acid and the amide carbonyl is expected to be a key feature, influencing its shape, reactivity, and potential applications. Further experimental investigations, particularly single-crystal X-ray diffraction and comprehensive 2D NMR studies, are crucial to fully elucidate the rich structural chemistry of this molecule and unlock its full potential in drug discovery and materials science.

References

-

ortho-(Aminomethyl)phenylboronic acids-synthesis, structure and sugar receptor activity. (n.d.). ElectronicsAndBooks. Retrieved January 2, 2026, from [Link]

-

3-Aminophenylboronic acid monohydrate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(6), o1353–o1354. [Link]

-

Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. (n.d.). Retrieved January 2, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). HMDB. Retrieved January 2, 2026, from [Link]

-

Unusually low barrier to carbamate C-N rotation. (2002). The Journal of Organic Chemistry, 67(11), 3949–3952. [Link]

-

11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved January 2, 2026, from [Link]

-

1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. (n.d.). Retrieved January 2, 2026, from [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved January 2, 2026, from [Link]

-

13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. (2019). Molecules, 24(21), 3913. [Link]

- Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2021). ACS Infectious Diseases, 7(11), 3194–3206. [Link]

-

¹¹B NMR Chemical Shifts Relative to F3B⋅OEt2 for known boron compounds... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Unusually Low Barrier to Carbamate C−N Rotation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. Retrieved January 2, 2026, from [Link]

-

Super Trick : Rotational Barrier in Organic Chemistry | IIT JEE & NEET. (2024, August 18). YouTube. Retrieved from [Link]

-

(PDF) 3-Aminophenylboronic acid monohydrate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University. Retrieved January 2, 2026, from [Link]

-

A Small Change in Structure, a Big Change in Flexibility. (2023). International Journal of Molecular Sciences, 24(24), 17294. [Link]

-

Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. (n.d.). DiVA portal. Retrieved January 2, 2026, from [Link]

-

Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry, 60(4), 1293–1308. [Link]

-

Intramolecular NH···F Hydrogen Bonding Interaction in a. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved January 2, 2026, from [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

(4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. (2021). Caucasian Journal of Science, 8(2), 209–223. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid. (2009). Journal of Biomedical Nanotechnology, 5(5), 551–556. [Link]

-

Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. (2019). IUCrData, 4(6), x190693. [Link]

-

General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

(PDF) Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

4.5: Rates of Rotation Around -CO-N- Bonds of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). Journal of Molecular Structure, 1248, 131448. [Link]

-

Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]

- Preparation of N-methyl-2-pyrrolidone (NMP). (2002). Google Patents.

-

Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. (n.d.). DSpace@MIT. Retrieved January 2, 2026, from [Link]

Sources

- 1. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 14. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 18. www3.nd.edu [www3.nd.edu]

- 19. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Methylcarbamoyl)phenylboronic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylcarbamoyl)phenylboronic Acid, a key building block in contemporary drug discovery and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages foundational chemical principles and analogous compound behavior to present a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical methodologies necessary for the effective use of this important reagent.

Introduction: The Significance of Solubility in Modern Chemistry

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, a thorough understanding of a compound's solubility is critical for formulation, bioavailability, and ensuring consistent performance in high-throughput screening assays. In the realm of organic synthesis, solvent selection, dictated by the solubility of reactants and intermediates, directly impacts reaction kinetics, yield, and purification efficiency.

This compound has emerged as a valuable reagent, particularly in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique structural features, including the boronic acid moiety and the ortho-substituted methylcarbamoyl group, impart specific chemical properties that influence its behavior in solution. This guide aims to provide a detailed exploration of these properties to predict and determine its solubility in a range of common organic solvents.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a molecule like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. A more nuanced understanding requires an examination of the specific interactions at play.

Molecular Structure of this compound

The solubility behavior of this compound is a direct consequence of its molecular architecture, which features three key components:

-

The Phenyl Ring: This aromatic core is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Boronic Acid Group (-B(OH)₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom can accept a lone pair of electrons). This group is the primary driver of solubility in polar solvents.

-

The ortho-Methylcarbamoyl Group (-C(=O)NHCH₃): This substituent introduces additional polarity and hydrogen bonding capabilities. The amide carbonyl can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. Its position ortho to the boronic acid group can also lead to intramolecular hydrogen bonding, which may influence its interaction with solvent molecules.

Intermolecular Forces in Solution

The dissolution of this compound in a given solvent is energetically favorable if the solute-solvent interactions are strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions. The key intermolecular forces to consider are:

-

Hydrogen Bonding: This is the strongest intermolecular force and will be the dominant interaction in polar protic solvents (e.g., alcohols). The boronic acid and methylcarbamoyl groups are both capable of hydrogen bonding.

-

Dipole-Dipole Interactions: These occur between polar molecules. This compound is a polar molecule, and its solubility will be significant in polar aprotic solvents (e.g., acetone, DMSO) that also possess permanent dipoles.

-

Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. They are the primary mode of interaction in nonpolar solvents (e.g., hexane, toluene).

Predictive Solubility Profile of this compound

Based on the structural analysis and the principles of intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the solute's boronic acid and methylcarbamoyl groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | High to Moderate | Strong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor. Acetone and THF are also good polar solvents. |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. However, the polar functional groups of the solute will limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is a moderately polar solvent capable of some dipole-dipole interactions, but it is not a hydrogen bond donor or a strong acceptor. |

Experimental Determination of Solubility: A Step-by-Step Guide

While predictive analysis is a powerful tool, experimental determination provides definitive solubility data. The following protocols are designed to be robust and reliable for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Equilibrium Solubility Determination

The following workflow outlines the process for determining the equilibrium solubility of the target compound.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg).

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or rotating wheel.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered sample aliquot with the appropriate solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Insert experimental value] | [Insert calculated value] |

| Ethanol | [Insert experimental value] | [Insert calculated value] |

| DMSO | [Insert experimental value] | [Insert calculated value] |

| Acetone | [Insert experimental value] | [Insert calculated value] |

| THF | [Insert experimental value] | [Insert calculated value] |

| Toluene | [Insert experimental value] | [Insert calculated value] |

| Hexane | [Insert experimental value] | [Insert calculated value] |

| Dichloromethane | [Insert experimental value] | [Insert calculated value] |

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

-

This compound: Consult the Safety Data Sheet (SDS) before use. In general, it is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

-

Organic Solvents: Many organic solvents are flammable and/or toxic. Always work in a fume hood and take appropriate measures to avoid ignition sources and inhalation of vapors. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. Through a combination of theoretical prediction and detailed experimental protocols, researchers are equipped with the necessary knowledge to effectively utilize this important compound in their work. The predictive analysis suggests high solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. The provided experimental workflow offers a robust method for obtaining precise quantitative solubility data, which is invaluable for optimizing synthetic procedures and developing effective drug formulations.

References

- Note: As this guide is generated based on a synthesis of general chemical principles and not specific literature on the solubility of this exact compound, a formal reference list with clickable URLs to specific papers on this topic cannot be provided. The principles discussed are foundational in organic chemistry and can be found in standard textbooks and resources on the subject.

The Strategic Integration of 2-(Methylcarbamoyl)phenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Within this dynamic environment, the boronic acid functional group has emerged as a versatile and powerful tool in drug design. This technical guide delves into the specific potential of 2-(Methylcarbamoyl)phenylboronic acid, a strategically substituted arylboronic acid, in the realm of medicinal chemistry. We will explore the unique chemical properties imparted by the ortho-methylcarbamoyl group, its application as a key building block in the synthesis of targeted therapies, and provide detailed, actionable protocols for its utilization in contemporary drug discovery workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both theoretical insights and practical guidance on leveraging this promising reagent.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have transitioned from being niche reagents to indispensable components in the medicinal chemist's toolbox.[1][2] Their utility is underpinned by a unique combination of chemical properties: the ability to form reversible covalent bonds with biological nucleophiles, their role as versatile intermediates in carbon-carbon bond-forming reactions, and their generally favorable toxicological profiles.[3][4] The Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, a testament to their clinical viability.[1]

The versatility of boronic acids stems from the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and interact with nucleophilic residues in proteins, such as the hydroxyl groups of serine or threonine.[3] This reversible covalent interaction is a key mechanism for the biological activity of many boronic acid-based inhibitors. Furthermore, their stability and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have made them invaluable for the construction of complex molecular architectures.[5][6]

The Unique Profile of this compound

The strategic placement of a methylcarbamoyl group at the ortho-position of the phenylboronic acid scaffold imparts distinct characteristics that can be exploited in drug design.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BNO₃ | [N/A] |

| Molecular Weight | 178.98 g/mol | [N/A] |

| Appearance | White to off-white solid | [N/A] |

| CAS Number | 874459-85-5 | [N/A] |

The Influence of the Ortho-Methylcarbamoyl Group

The ortho-methylcarbamoyl substituent is not merely a passive structural element; it actively modulates the electronic and conformational properties of the boronic acid.

-

Intramolecular Hydrogen Bonding: The amide proton of the methylcarbamoyl group can form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid. This interaction can influence the molecule's conformation, potentially pre-organizing it for binding to a biological target and affecting its membrane permeability.[6][7]

-

Modulation of Lewis Acidity: The electron-withdrawing nature of the carbamoyl group can increase the Lewis acidity of the boron atom. This enhanced electrophilicity can lead to the formation of more stable covalent adducts with nucleophilic residues in enzyme active sites, potentially increasing inhibitory potency.[3]

-

Additional Interaction Points: The methylcarbamoyl group itself provides additional hydrogen bond donor and acceptor sites, which can be exploited to form specific interactions with a target protein, thereby enhancing binding affinity and selectivity.

Application in the Synthesis of Targeted Therapeutics: A Case Study in ALK Inhibitors

A compelling application of this compound is demonstrated in the synthesis of 2,8-disubstituted quinazoline derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[8] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[9][][11]

The synthesis, as outlined in patent CN111808081A, utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the 2-(methylcarbamoyl)phenyl moiety at the 8-position of the quinazoline scaffold.[8]

Synthetic Scheme

The core of the synthesis involves the palladium-catalyzed coupling of 8-bromo-2-chloroquinazoline with this compound.

Figure 1: Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

The following protocol is a detailed, best-practice methodology derived from the information in patent CN111808081A and established principles of Suzuki-Miyaura reactions.[8][12]

Materials:

-

8-bromo-2-chloroquinazoline (1.00 g, 4.11 mmol)

-

This compound (0.88 g, 4.93 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.15 g, 0.21 mmol, 0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (1.74 g, 16.43 mmol, 4.0 equiv)

-

1,4-Dioxane (27 mL)

-

Deionized water (3 mL)

-

Argon or Nitrogen gas

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromo-2-chloroquinazoline (1.00 g, 4.11 mmol), this compound (0.88 g, 4.93 mmol), and sodium carbonate (1.74 g, 16.43 mmol).

-

Solvent Addition: Add 1,4-dioxane (27 mL) and deionized water (3 mL) to the flask.

-

Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.15 g, 0.21 mmol).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-8-(2-(methylcarbamoyl)phenyl)quinazoline intermediate.

Rationale for the Use of the 2-(Methylcarbamoyl)phenyl Moiety in ALK Inhibitors

The incorporation of the 2-(methylcarbamoyl)phenyl group at the 8-position of the quinazoline scaffold is a deliberate design choice aimed at enhancing the therapeutic potential of the resulting ALK inhibitor.[1][5][13]

-

Structure-Activity Relationship (SAR): In many kinase inhibitors, including those with a quinazoline core, substituents at this position can project into a solvent-exposed region or form key interactions with the protein surface. The methylcarbamoyl group offers both hydrogen bond donor and acceptor capabilities, which can lead to favorable interactions with the ALK kinase domain, potentially increasing potency and selectivity.

-

Physicochemical Properties: The introduction of the polar carbamoyl group can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for oral bioavailability and overall drug-likeness.

-

Conformational Control: As previously discussed, the potential for intramolecular hydrogen bonding can rigidify the conformation of the inhibitor, reducing the entropic penalty upon binding to the target and potentially improving affinity.

Figure 2: Design rationale for incorporating the 2-(methylcarbamoyl)phenyl moiety.

Future Perspectives and Broader Applications

The utility of this compound is not limited to the synthesis of ALK inhibitors. Its unique properties make it an attractive building block for a wide range of medicinal chemistry applications.

-

Enzyme Inhibition: The boronic acid moiety can serve as a warhead for the reversible covalent inhibition of various enzymes, particularly serine and threonine proteases and hydrolases. The ortho-methylcarbamoyl group can be used to fine-tune binding affinity and selectivity for the target enzyme.

-

Protein-Protein Interaction (PPI) Modulation: The design of small molecules that disrupt or stabilize protein-protein interactions is a rapidly growing area of drug discovery. The 2-(methylcarbamoyl)phenyl group can serve as a scaffold to present key pharmacophoric features that mimic the binding interface of a protein, enabling the development of novel PPI modulators.

Conclusion

This compound represents a sophisticated and valuable tool for the modern medicinal chemist. The strategic placement of the methylcarbamoyl group at the ortho-position confers a unique set of properties that can be leveraged to enhance the potency, selectivity, and drug-like characteristics of therapeutic candidates. As demonstrated by its application in the synthesis of ALK inhibitors, this reagent facilitates the construction of complex molecular architectures with desirable pharmacological profiles. This in-depth technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively integrate this compound into their drug discovery programs, ultimately contributing to the development of the next generation of targeted therapies.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 Sep 21;25(18):4323. [Link]

- CN111808081A - 2, 8-disubstituted quinazoline derivatives, preparation method thereof and application thereof in antitumor drugs.

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Dev Res. 2022 Jun;83(4):859-890. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel). 2022 Jul; 15(7): 832. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018; 14: 2384–2393. [Link]

-

ALK inhibitor. Wikipedia. [Link]

-

Design and discovery of boronic acid drugs. Eur J Med Chem. 2020 Jun 1;195:112270. [Link]

-

Boron-Based Drug Design. Chem Rec. 2015;15(3):615-28. [Link]

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel). 2023 Apr 3;16(4):534. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. 2023; 29(1): 113-131. [Link]

-

Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor. Value-Based Cancer Care. [Link]

-

Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Dec;116:616-21. [Link]

-

Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787. J Med Chem. 2015 Feb 26;58(4):1846-57. [Link]

-

Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. Molecules. 2021 Jun; 26(11): 3385. [Link]

Sources

- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 11. Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lewis Acidity of 2-(Methylcarbamoyl)phenylboronic Acid and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern synthetic chemistry and medicinal chemistry, largely due to the unique Lewis acidic character of their boron center. This guide provides a detailed examination of the Lewis acidity of 2-(Methylcarbamoyl)phenylboronic Acid, a compound whose properties are profoundly influenced by its specific structural arrangement. We will explore how the ortho-methylcarbamoyl substituent engages in intramolecular coordination with the boron atom, leading to a significant enhancement of its Lewis acidity compared to the parent phenylboronic acid and its para-isomer. This analysis is contextualized through comparisons with other relevant substituted phenylboronic acids. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the quantitative assessment of Lewis acidity using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Finally, we discuss the critical implications of this enhanced acidity for applications in drug discovery, catalysis, and the development of advanced chemical sensors.

Foundational Principles: Lewis Acidity in Boronic Acids

Boronic acids [R-B(OH)₂] are classified as Lewis acids, a definition stemming from the electron-deficient nature of the boron atom.[1] In its neutral state, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2][3] This empty orbital is a prime site for accepting an electron pair from a Lewis base.

In aqueous media, the Lewis acidity of a boronic acid is most commonly described by its equilibrium with the corresponding tetrahedral boronate anion, [R-B(OH)₃]⁻.[4][5][6] This transformation involves the coordination of a hydroxide ion to the boron center. The equilibrium constant for this reaction is expressed as the acidity constant (pKa), which serves as a practical measure of the compound's Lewis acidity in aqueous solution.[7]

Figure 1: Equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion in the presence of a Lewis base (hydroxide).

The strength of this Lewis acidity is highly tunable and depends significantly on the nature of the 'R' group. Aryl boronic acids are generally more acidic than their alkyl counterparts.[1] Furthermore, the electronic properties of substituents on an aromatic ring can dramatically alter acidity: electron-withdrawing groups (EWGs) stabilize the anionic boronate form, thus increasing acidity (lowering the pKa), while electron-donating groups (EDGs) have the opposite effect.[1][8]

The Defining Feature of this compound: Intramolecular Coordination

The Lewis acidity of this compound is not merely a product of the electronic influence of its substituent; it is dominated by a powerful through-space interaction known as intramolecular coordination. The defining feature of this molecule is the placement of the methylcarbamoyl group [-C(=O)NHCH₃] at the ortho position relative to the boronic acid moiety.[9][10]

The proximity of the carbonyl oxygen to the boron center facilitates the donation of an oxygen lone pair into the boron's vacant p-orbital. This forms a dative B←O bond, creating a stable five-membered ring structure. This intramolecular chelation has two profound consequences:

-

Pre-organization for Lewis Adduct Formation: The B←O interaction causes the boron atom to adopt a geometry that is already partially tetrahedral. This pre-organization lowers the energetic barrier for binding with an external Lewis base, as less geometric reorganization is required.

-

Stabilization of the Tetrahedral State: The intramolecular bond significantly stabilizes the negatively charged tetrahedral boronate state, shifting the equilibrium further towards the product side and thereby increasing the compound's effective Lewis acidity.

This phenomenon elevates the Lewis acidity of this compound beyond what would be predicted based solely on the electron-withdrawing nature of the amide group.

Figure 2: Intramolecular B←O coordination in this compound, forming a stable five-membered ring.

A Comparative Analysis of Lewis Acidity

To fully appreciate the unique character of this compound, it is essential to compare its acidity with that of structurally related compounds.

| Compound | Key Structural Feature | Expected Impact on Lewis Acidity | Reference pKa (approx.) |